molecular formula C24H23FN6O2 B14109194 3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14109194
M. Wt: 446.5 g/mol
InChI Key: VUNUVONLHFTKCG-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a tolylpiperazine moiety, and a pyrimidopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions

    Formation of Pyrimidopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of Tolylpiperazine Moiety: This step typically involves the reaction of the intermediate with o-tolylpiperazine under suitable conditions, such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Fluorobenzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in the development of chemical probes for investigating cellular processes.

    Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(2-chlorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(2-fluorobenzyl)-7-(4-(m-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of both fluorobenzyl and tolylpiperazine groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23FN6O2

Molecular Weight

446.5 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C24H23FN6O2/c1-16-6-2-5-9-20(16)29-10-12-30(13-11-29)23-26-14-18-21(27-23)28-24(33)31(22(18)32)15-17-7-3-4-8-19(17)25/h2-9,14H,10-13,15H2,1H3,(H,26,27,28,33)

InChI Key

VUNUVONLHFTKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F

Origin of Product

United States

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